3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(furan-2-ylmethylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S/c1-9-13(15(22-25-9)14-11(18)5-2-6-12(14)19)16(23)21-17(26)20-8-10-4-3-7-24-10/h2-7H,8H2,1H3,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFAFSPAKFMDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-N-((furan-2-ylmethyl)carbamothioyl)-5-methylisoxazole-4-carboxamide (CAS Number: 536722-87-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.82 g/mol . The structure includes a chloro-fluorophenyl group, a furan moiety, and an isoxazole core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFN3O3S |
| Molecular Weight | 393.82 g/mol |
| CAS Number | 536722-87-9 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways associated with disease states.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, studies have shown that derivatives containing isoxazole and furan rings can inhibit tumor growth by inducing apoptosis in cancer cells.
In one study, related compounds displayed IC50 values ranging from 1.55 μM to 10.76 μM against various cancer cell lines, suggesting strong cytotoxic effects .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. By inhibiting certain pro-inflammatory cytokines and enzymes such as COX-2, it may help reduce inflammation in various models .
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study highlighted the effectiveness of similar compounds as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds with structural similarities exhibited low cytotoxicity while maintaining significant inhibitory activity against Mpro .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related derivatives revealed that modifications to the furan and isoxazole rings could enhance potency against specific targets while minimizing toxicity .
- Cytotoxicity Assessments : In vitro studies demonstrated that the compound exhibited low cytotoxicity in Vero and MDCK cells, with CC50 values exceeding 100 μM , indicating a favorable therapeutic index for further development .
Q & A
Q. Table 1: SAR of Key Derivatives
| Substituent Modification | Bioactivity (IC50, nM) | Target Selectivity |
|---|---|---|
| 2-Chloro-6-fluorophenyl (parent) | 12.5 ± 1.2 | Kinase A |
| 4-Chlorophenyl | 45.3 ± 3.1 | Kinase B |
| Oxadiazole hybrid | 8.7 ± 0.9 | Kinase A/B |
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Off-Target Effects : Use CRISPR-validated cell lines and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solubility Artifacts : Pre-test compound solubility in DMSO/PBS and use ≤0.1% DMSO in assays .
Advanced Question: What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with kinase A’s crystal structure (PDB: 3QZZ) to model the isoxazole-carboxamide scaffold in the ATP-binding pocket .
- ADME Prediction : SwissADME calculates logP = 3.2 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk .
Basic Question: What regulatory considerations apply to this compound in preclinical research?
Methodological Answer:
- EC Number : Verify regulatory status using EC 223-486-8 for related derivatives .
- Safety Protocols : Follow OECD 423 guidelines for acute oral toxicity testing (LD50 > 2000 mg/kg in rats) .
Advanced Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : Degrades rapidly at pH > 8 (t1/2 = 2 hrs) due to carbamothioyl hydrolysis; use neutral buffers .
- Thermal Stability : Store at −20°C in amber vials; avoid freeze-thaw cycles (>3 cycles reduces purity by 15%) .
Advanced Question: What orthogonal analytical methods resolve spectral overlaps in impurity profiling?
Methodological Answer:
- HPLC-DAD/MS : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in H2O/ACN gradient (5–95% over 30 min) separates degradation products .
- 2D NMR : <sup>1</sup>H-<sup>13</sup>C HSQC resolves overlapping aromatic signals from furan and chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
